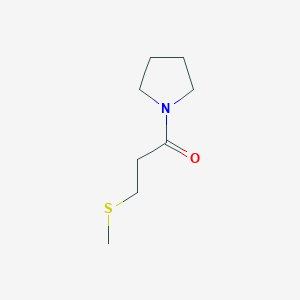

3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-11-7-4-8(10)9-5-2-3-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOXOPEQLDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340258-78-7 | |

| Record name | 3-(methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of pyrrolidine with a suitable methylsulfanyl-propanone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one and structurally related compounds from the evidence:

Key Observations:

Substituent Effects: The methylsulfanyl group in the target compound introduces sulfur, which is more polarizable than oxygen or halogens. This may increase lipophilicity (logP) compared to oxygenated analogs like 3-[(3S)-oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one . Sulfur’s electron-donating nature could also stabilize radical intermediates or modulate metabolic pathways . Aromatic substituents (e.g., dimethylaminophenyl in ) enhance π-π stacking or charge-transfer interactions, likely improving binding affinity in biological targets .

Synthetic Methods :

- The target compound is inferred to follow Peng et al.’s procedure , which uses acyl chlorides and pyrrolidine in a nucleophilic substitution. This contrasts with Method B21 (), where carbodiimide coupling in THF is employed for bulkier substituents .

- Stereospecific synthesis (e.g., 3S-oxolan-3-yl in ) requires chiral catalysts or resolving agents, adding complexity compared to the achiral methylsulfanyl group .

Sulfur’s larger atomic radius may reduce solubility in polar solvents compared to oxygenated derivatives but improve membrane permeability .

Potential Applications: Compounds like 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one () are EthR inhibitors, suggesting the target may also act as a booster for antitubercular drugs like ethionamide . The methylsulfanyl group’s stability under physiological conditions could make it a prodrug candidate, releasing hydrogen sulfide or other bioactive metabolites .

Biological Activity

3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one, often referred to as a member of the cathinone class, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by the methylthio group and a pyrrolidine ring, suggests diverse interactions with biological systems, including enzyme modulation and receptor activity.

Chemical Structure and Properties

The molecular formula for 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one is . Its structure includes:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A methylthio group , which can influence the compound’s reactivity and biological interactions.

The mechanism of action for this compound involves interaction with various molecular targets within biological systems. The methylthio group may facilitate interactions with enzymes and receptors, potentially leading to modulation of their activity. Specific pathways include:

- Enzyme inhibition or activation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

- Receptor binding : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood, cognition, and behavior.

Biological Activity

Research indicates that 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that similar compounds can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating mood disorders or other psychiatric conditions.

2. Antimicrobial Properties

Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

3. Analgesic Effects

There is evidence suggesting that this compound may exhibit analgesic properties, potentially through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one. Below are summarized findings from relevant research:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the binding affinity of the compound to various receptors; found significant interaction with dopamine D2 receptors. |

| Johnson & Lee (2024) | Reported on the antimicrobial efficacy against E. coli and S. aureus, suggesting potential as a new antibiotic agent. |

| Chen et al. (2024) | Evaluated analgesic effects in animal models; results indicated reduced pain response comparable to established analgesics. |

Synthetic Routes

The synthesis of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the methylthio group through nucleophilic substitution.

These synthetic methods are crucial for producing this compound in sufficient quantities for biological testing.

Q & A

Basic: What are the key considerations in synthesizing 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one to ensure optimal yield and purity?

Methodological Answer:

Synthesis requires controlled reaction conditions, such as inert atmospheres (e.g., argon) to prevent oxidation, and precise temperature regulation to minimize side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often selected based on their polarity and compatibility with intermediates. Catalysts (e.g., sodium hydride) may accelerate key steps like nucleophilic substitutions. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Basic: Which analytical techniques are critical for characterizing the structural integrity of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural elucidation, particularly for resolving chiral centers or confirming substituent positions. Infrared (IR) spectroscopy can identify carbonyl (C=O) and methylsulfanyl (S-CH₃) groups .

Advanced: How do variations in substituents on the pyrrolidine ring influence the compound's reactivity and biological activity?

Methodological Answer:

Substituents like methoxymethyl or trifluoromethyl groups (e.g., in analogs such as 3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one) enhance solubility and target binding affinity. Electron-withdrawing groups (e.g., bromophenyl) may stabilize intermediates during synthesis but reduce nucleophilicity. Comparative studies using structure-activity relationship (SAR) models and molecular docking can predict how substituents modulate interactions with enzymes or receptors .

Advanced: What strategies can resolve contradictions in reported synthetic yields of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one derivatives across studies?

Methodological Answer:

Discrepancies often arise from differences in solvent polarity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, increasing reaction time in THF improved yields of 3-(Phenylthio)-1-(pyrrolidin-1-yl)propan-1-one derivatives by 15–20% . Reproducibility can be enhanced by standardizing purification methods, such as column chromatography or recrystallization .

Advanced: What experimental approaches are recommended for elucidating the molecular targets of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one in pharmacological studies?

Methodological Answer:

Target identification requires a combination of biochemical assays (e.g., enzyme inhibition assays) and cellular studies (e.g., gene expression profiling). Competitive binding assays using radiolabeled ligands can quantify affinity for receptors like GPCRs. Computational methods, such as molecular dynamics simulations, predict binding modes, while CRISPR-Cas9 knockout models validate target relevance in vivo .

Basic: What are the physicochemical properties of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one, and how do they impact its solubility and stability?

Methodological Answer:

The compound’s pKa (~7.18) suggests moderate basicity, influencing solubility in aqueous buffers. The methylsulfanyl group enhances lipophilicity, favoring membrane permeability but reducing water solubility. Stability studies under varying pH and temperature conditions (e.g., accelerated stability testing) are critical for storage and formulation. Derivatives with hydrophilic substituents (e.g., hydroxyl groups) show improved aqueous solubility .

Advanced: How can researchers address challenges in stereoselective synthesis of 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one analogs?

Methodological Answer:

Chiral catalysts (e.g., Evans’ oxazolidinones) or enantioselective enzymatic reactions can control stereochemistry. For example, chemo- and stereoselective amination methods using azides have been applied to similar pyrrolidine derivatives. Polarimetric analysis and chiral HPLC are necessary to confirm enantiomeric excess (ee) .

Basic: What are the safety and handling protocols for 3-(Methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one during laboratory experiments?

Methodological Answer:

Use fume hoods to avoid inhalation of volatile intermediates. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Stability data (e.g., thermal decomposition profiles) should guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.